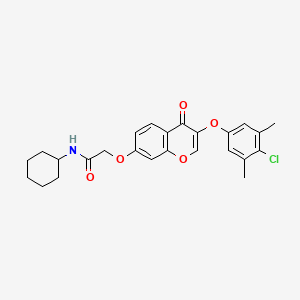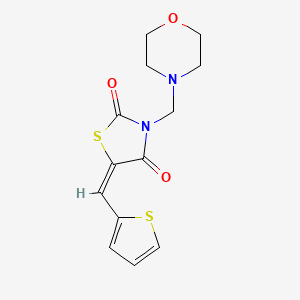
2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a chloro-dimethylphenoxy group, and a cyclohexylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Chloro-Dimethylphenoxy Group: The chloro-dimethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-3,5-dimethylphenol reacts with the chromen-4-one intermediate.
Attachment of the Cyclohexylacetamide Moiety: The final step involves the reaction of the intermediate with N-cyclohexylacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromen-4-one moieties.
Reduction: Reduction reactions can target the carbonyl groups within the chromen-4-one structure.
Substitution: The chloro group in the phenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Oxidized derivatives with additional hydroxyl or ketone groups.
Reduction: Reduced forms with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies for its potential anti-inflammatory and antioxidant properties. It is being investigated for its ability to modulate biological pathways involved in oxidative stress and inflammation.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development in treating conditions like cancer and chronic inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a precursor in the synthesis of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chromen-4-one core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in the production of reactive oxygen species, thereby exerting antioxidant effects.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
- 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrobenzoyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide stands out due to its unique combination of a chromen-4-one core and a cyclohexylacetamide moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C25H26ClNO5 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC 名称 |
2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C25H26ClNO5/c1-15-10-19(11-16(2)24(15)26)32-22-13-31-21-12-18(8-9-20(21)25(22)29)30-14-23(28)27-17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,27,28) |
InChI 键 |
LSRNFYSMPULFCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596879.png)
![2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11596884.png)
![6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11596889.png)
![(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596901.png)
![Butyl 4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11596912.png)
![2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596917.png)
![2-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11596919.png)
![N-[3-(dimethylamino)propyl]pyridine-2-carboxamide](/img/structure/B11596924.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596932.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11596946.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596951.png)
![methyl (4Z)-1-ethyl-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596959.png)
![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596965.png)
